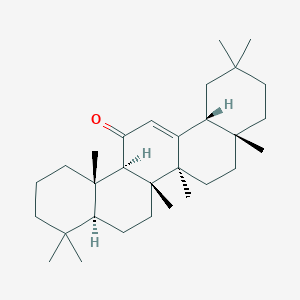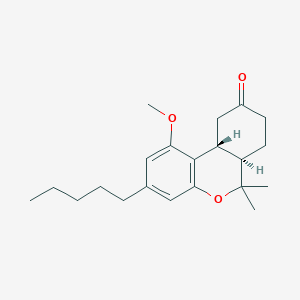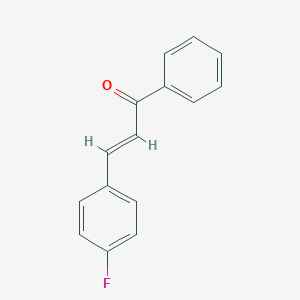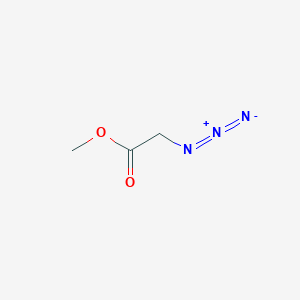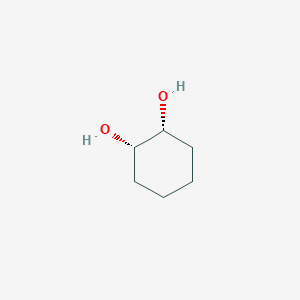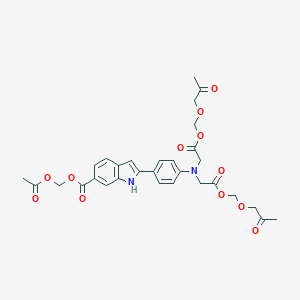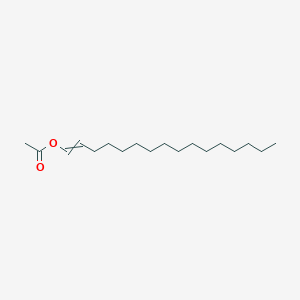
Ethyl 2-(3,5-difluorophenyl)acetate
Descripción general
Descripción
Ethyl 2-(3,5-difluorophenyl)acetate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinct odors and are used in a variety of chemical syntheses and applications.
Synthesis Analysis
The synthesis of related ester compounds often involves the reaction of an alcohol with a carboxylic acid or its derivatives. For example, the synthesis of ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate was achieved through a five-step process, which included a metal-catalyzed acid ethanolysis step. However, in the absence of a metal catalyst, an unexpected Pummerer rearrangement occurred, leading to a different product . This highlights the importance of catalysts in directing the synthesis of specific ester compounds.
Molecular Structure Analysis
The molecular structure of ester compounds can be complex and is often determined using techniques such as X-ray diffraction. For instance, the structure of a thioamide derivative was solved by direct methods and refined to an R value of 0.0462, indicating a high degree of accuracy . The molecular geometry and intramolecular interactions play a crucial role in the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with amines. The reactivity of the ester group is influenced by the substituents on the aromatic ring, as seen in the unexpected Pummerer rearrangement mentioned earlier . The presence of electron-withdrawing or electron-donating groups can significantly alter the course of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of esters, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed significant stabilization by intra- and intermolecular hydrogen bonds, which can affect the compound's solubility and melting point . Additionally, the presence of functional groups like nitro, amino, or methoxy can alter these properties, as they affect the overall polarity of the molecule.
Aplicaciones Científicas De Investigación
1. Catalytic Applications
Ethyl 2-(3,5-difluorophenyl)acetate has been explored for its potential in catalysis. For example, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) demonstrated efficacy in the one-pot synthesis of imidazoles, with advantages such as avoiding harmful catalysts and high yields (Zang et al., 2010).
2. Solvent Properties
The solubility characteristics of various compounds, including ethyl 2-(3,5-difluorophenyl)acetate, in different solvents like methanol, ethanol, and ethyl acetate have been studied. These insights are crucial for optimizing re-crystallization processes in chemical syntheses (Wang et al., 2012).
3. Biocatalysis in Drug Synthesis
This compound plays a role in the biocatalysis of certain pharmaceuticals. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for the drug Ticagrelor, is produced from a related compound using ketoreductase KR-01, demonstrating the importance of such esters in biocatalytic processes (Guo et al., 2017).
4. Corrosion Inhibition
Chalcone derivatives, including those structurally similar to ethyl 2-(3,5-difluorophenyl)acetate, have been investigated for their corrosion inhibition properties. These compounds act as inhibitors for mild steel in acidic solutions, with their adsorption following the Langmuir adsorption model (Lgaz et al., 2017).
5. Organic Synthesis
In organic synthesis, ethyl 2-(3,5-difluorophenyl)acetate and its analogs have been used in various reactions. For instance, their role in the synthesis of beta-enamino esters and other complex organic structures has been documented (Gioiello et al., 2009).
Safety And Hazards
Ethyl 2-(3,5-difluorophenyl)acetate may cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist, vapors or spray, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Propiedades
IUPAC Name |
ethyl 2-(3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDLIJQAMCQPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467231 | |
| Record name | Ethyl 2-(3,5-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-difluorophenyl)acetate | |
CAS RN |
139368-37-9 | |
| Record name | Ethyl 2-(3,5-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

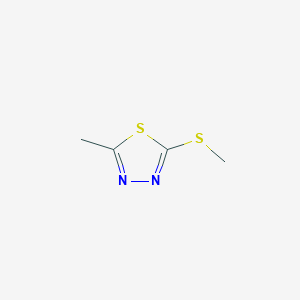
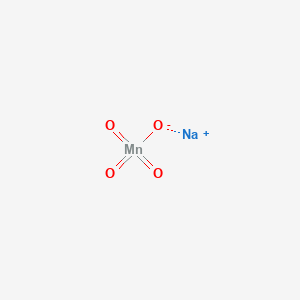
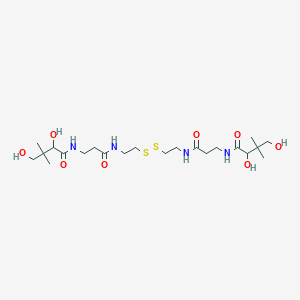
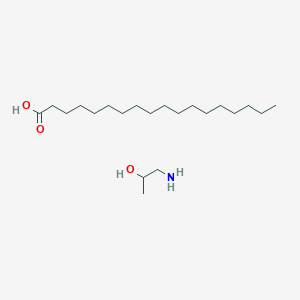
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
